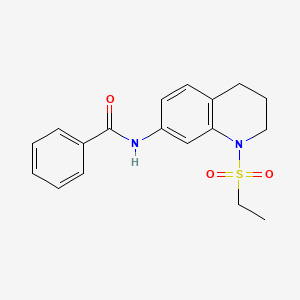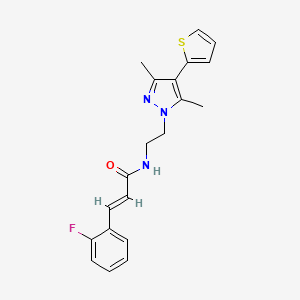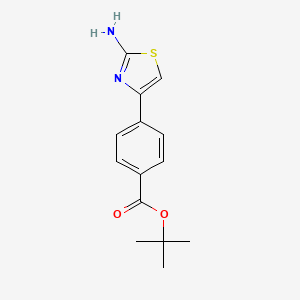
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, also known as FPA, is a chemical compound that has been widely studied for its potential applications in scientific research. FPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various biological processes. In cancer cells, 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can prevent the expression of genes that promote cell proliferation, leading to the inhibition of cancer cell growth. In the brain, 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific system being studied. In cancer cells, 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In the brain, 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been shown to modulate the activity of specific neurotransmitters, leading to changes in mood, behavior, and cognition. 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has several advantages as a tool for scientific research. It is a small molecule that is easy to synthesize and modify, making it a versatile tool for studying various biological processes. 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, there are also limitations to the use of 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide in lab experiments. 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been shown to have some toxicity in certain cell types, and its effects may be influenced by factors such as cell type and concentration.
Orientations Futures
There are several future directions for research on 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide. One area of interest is the development of new derivatives of 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide with improved efficacy and safety profiles. Another area of interest is the identification of new targets for 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, which could expand its potential applications in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide and its effects on various biological systems.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a multi-step process that involves the coupling of various chemical intermediates. The starting materials for the synthesis of 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide include 2-(4-fluorophenoxy)acetamide and 2-(furan-2-yl)pyridine-4-carboxaldehyde. The first step involves the conversion of 2-(furan-2-yl)pyridine-4-carboxaldehyde into the corresponding pyridine-4-carboxylic acid. The acid is then coupled with 2-(4-fluorophenoxy)acetamide using a coupling agent such as EDCI or HATU to form 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been used to study the role of certain neurotransmitters in the brain. In drug discovery, 2-(4-fluorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-3-5-15(6-4-14)24-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWGKWRCCQOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)

![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)


![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)




